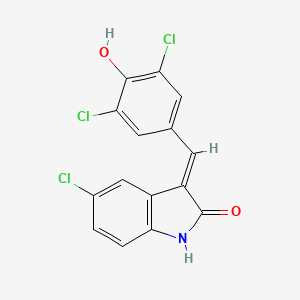
2-Amino-N-hydroxy-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-hydroxy-3-pyridinecarboximidamide is a chemical compound with the molecular formula C6H8N4O It is known for its unique structure, which includes an amino group, a hydroxy group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-hydroxy-3-pyridinecarboximidamide typically involves the reaction of 2-amino-3-pyridinecarboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-Amino-N-hydroxy-3-pyridinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
2-Amino-N-hydroxy-3-pyridinecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-N-hydroxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Amino-3-pyridinecarboxylic acid
- 2-Hydroxy-3-pyridinecarboximidamide
- 3-Pyridinecarboximidamide
Uniqueness
2-Amino-N-hydroxy-3-pyridinecarboximidamide is unique due to the presence of both amino and hydroxy groups on the pyridine ring, which imparts distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-amino-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,7,9)(H2,8,10) |
InChIキー |
FLBDUUYQOPBOLR-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(N=C1)N)/C(=N/O)/N |
正規SMILES |
C1=CC(=C(N=C1)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


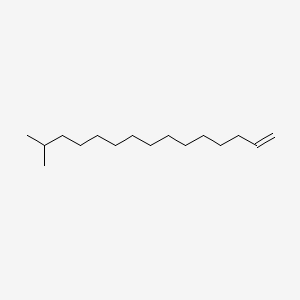
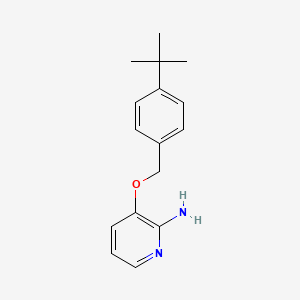
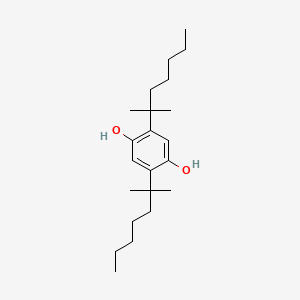
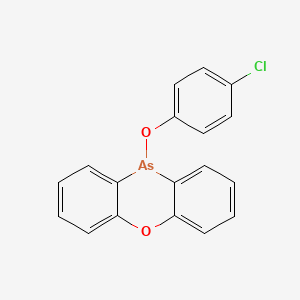
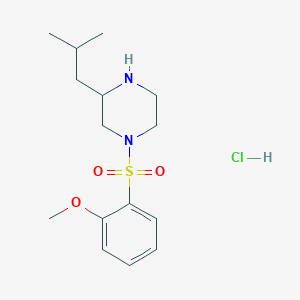
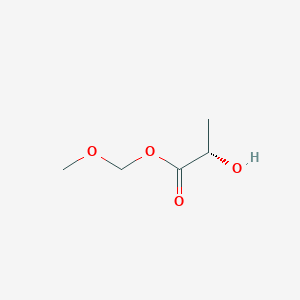


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)

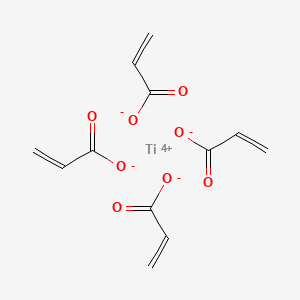
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
